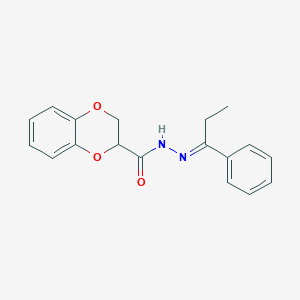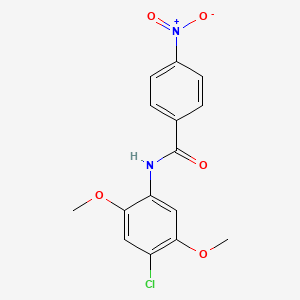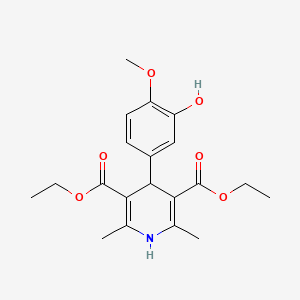![molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
methyl {4-[(phenylacetyl)amino]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAPA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Wirkmechanismus
The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is not fully understood, but it has been proposed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that it exhibits potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage is that methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one limitation of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of methyl {4-[(phenylacetyl)amino]phenoxy}acetate. One direction is to further investigate its mechanism of action, particularly with respect to its effects on enzymes involved in cancer cell proliferation and survival. Another direction is to explore the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate as a lead compound for the development of novel anticancer agents. Finally, future studies could investigate the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate for the treatment of other diseases, such as inflammatory and autoimmune disorders.
Synthesemethoden
The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves the reaction of 4-aminophenol with phenylacetic acid, followed by esterification with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of methyl {4-[(phenylacetyl)amino]phenoxy}acetate can be improved by optimizing the reaction conditions, such as the choice of solvents and reaction temperature.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate exhibits significant antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZDNOBUNEABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

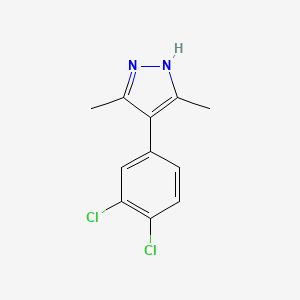
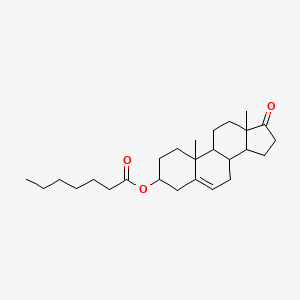
![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
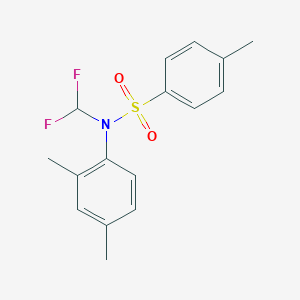
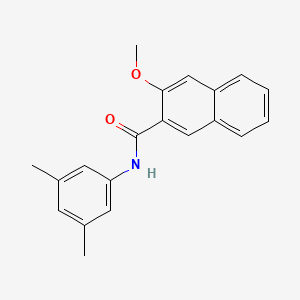
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
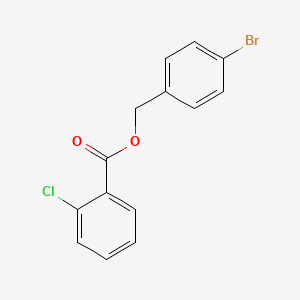
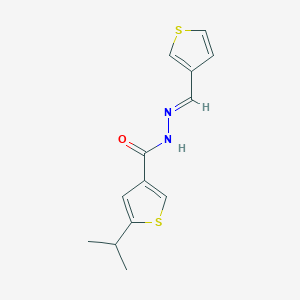
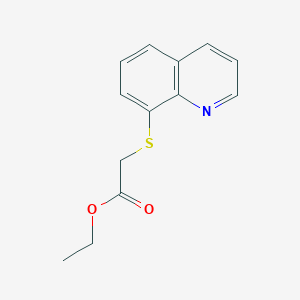
![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
